molecular formula C15H13FO3 B6401351 4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% CAS No. 1261924-74-6

4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%

Cat. No. B6401351
CAS RN: 1261924-74-6
M. Wt: 260.26 g/mol
InChI Key: JMCHEYKVBLPXRV-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid (4-F3-2M5MPBA), commonly referred to as 95%, is an organic compound with a wide range of applications. It is a white crystalline solid with a melting point of 132-134°C and a boiling point of 245-247°C. 4-F3-2M5MPBA is a derivative of benzoic acid, which is a widely used organic acid in both organic and inorganic chemistry. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-F3-2M5MPBA is also used in the production of polymers, dyes, and pigments.

Scientific Research Applications

4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% has many applications in scientific research. It has been used in the synthesis of a wide range of organic compounds, including drugs, agrochemicals, and polymers. It has also been used in the synthesis of dyes and pigments. Additionally, 4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been used in the synthesis of fluorescent and photoluminescent materials. It has also been used in the synthesis of organic semiconductors and in the development of nanomaterials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not well understood. However, it is thought to act as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form a covalent bond with other molecules, which can then be used in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% are not well understood. However, it is known to be relatively non-toxic and has low acute toxicity. It can also be metabolized by the liver, which suggests that it is not likely to accumulate in the body.

Advantages and Limitations for Lab Experiments

4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost. Additionally, it is relatively non-toxic, which makes it safe to use in laboratory experiments. However, 4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% can react with other molecules, which can lead to unwanted side reactions. Additionally, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%. One potential direction is to explore its use in the synthesis of new organic compounds and materials. Additionally, its mechanism of action could be further studied to better understand its effects on biochemical and physiological processes. Another potential direction is to explore its use in the production of polymers, dyes, and pigments. Finally, its use in the development of nanomaterials and organic semiconductors could be further explored.

Synthesis Methods

4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be synthesized by several methods. One of the most common methods is the Williamson ether synthesis. This synthesis involves the reaction of an alkyl halide with an alkoxide, such as potassium tert-butoxide, to form an ether. The reaction of 4-fluorobenzoyl chloride with 2-methoxy-5-methylphenol in the presence of potassium tert-butoxide yields 4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%.

properties

IUPAC Name

4-fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-6-14(19-2)12(7-9)11-8-10(15(17)18)4-5-13(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCHEYKVBLPXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689946
Record name 6-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-74-6
Record name 6-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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